molecular formula C10H7ClFN3O2 B2737597 6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 887201-82-3

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2737597
CAS No.: 887201-82-3
M. Wt: 255.63
InChI Key: XRCOUFPHGPNJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7ClFN3O2 and its molecular weight is 255.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is involved in the synthesis of various biologically active compounds. For instance, it forms part of the synthesis process of a new fluoroquinolone-like class of antibacterial agents (Rosen, German, & Kerns, 2009).
  • Formation of Pyrimidine Derivatives : This chemical is utilized in creating pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, which are significant in synthesizing substituted pyrimidines with varying properties (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Biological and Pharmaceutical Research

  • Urease Inhibition Studies : Derivatives of this compound have been studied for their urease inhibition properties, which is significant in pharmaceutical research (Rauf et al., 2010).
  • Supramolecular Chemistry : Its derivatives have been analyzed for creating hydrogen-bonded supramolecular assemblies, which have potential applications in material science and nanotechnology (Fonari et al., 2004).

Optical and Nonlinear Optical Properties

  • Optical Applications : Studies have been conducted on derivatives of this compound for their potential in optical and nonlinear optical applications, which can be significant in the field of photoluminescence and molecular docking (Mohan et al., 2020).

Material Science

  • Synthesis of Novel Compounds : The compound is instrumental in synthesizing new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives, which can be significant in material science research (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).

Properties

IUPAC Name

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-6-3-5(1-2-7(6)12)15-8(13)4-9(16)14-10(15)17/h1-4H,13H2,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCOUFPHGPNJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=CC(=O)NC2=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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